Binding Affinity Comparison: SCH 563705 vs. SB225002 at Human CXCR2
SCH 563705 exhibits sub-nanomolar binding affinity for human CXCR2 that is approximately 17-fold more potent than the widely used research tool SB225002. In CHO cell membranes expressing recombinant human CXCR2, SCH 563705 displaces [125I]IL-8 with an IC50 of 1.3 nM, compared to SB225002 which demonstrates an IC50 of approximately 22 nM for CXCR2 [1][2]. This difference in primary binding potency enables the use of lower compound concentrations in cell-based assays, potentially reducing off-target effects associated with higher micromolar dosing of less potent comparators.
| Evidence Dimension | CXCR2 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.3 nM (Ki = 1 nM) |
| Comparator Or Baseline | SB225002 IC50 ≈ 22 nM |
| Quantified Difference | Approximately 17-fold higher potency for SCH 563705 |
| Conditions | Displacement of [125I]IL-8 from human CXCR2 expressed in CHO cell membranes |
Why This Matters
Higher binding potency enables lower working concentrations, reducing solvent exposure and minimizing potential off-target effects in cell-based assays.
- [1] Chao J, Taveras AG, Chao J, et al. C(4)-alkyl substituted furanyl cyclobutenediones as potent, orally bioavailable CXCR2 and CXCR1 receptor antagonists. Bioorg Med Chem Lett. 2007;17(13):3778-3783. View Source
- [2] White JR, Lee JM, Young PR, et al. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration. J Biol Chem. 1998;273(17):10095-10098. View Source
